molecular formula C16H15N3O2S B2970937 N-[(4-acetamidophenyl)carbamothioyl]benzamide CAS No. 96938-56-6

N-[(4-acetamidophenyl)carbamothioyl]benzamide

Cat. No.: B2970937
CAS No.: 96938-56-6
M. Wt: 313.38
InChI Key: CJJCVYJXYUCHFH-UHFFFAOYSA-N
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Description

N-[(4-acetamidophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C16H15N3O2S . As a benzoylthiourea derivative, it belongs to a class of compounds that are of significant interest in medicinal and materials chemistry research. Related thiourea derivatives have been the subject of studies exploring a range of biological activities; for instance, structurally similar compounds have been synthesized and investigated for their antibacterial properties against resistant bacterial strains such as ESBL E. coli and MRSA . The core carbamothioyl structure is often characterized using techniques such as FTIR, UV-Vis, NMR spectroscopy, and elemental analysis, providing researchers with critical data for confirming molecular structure and purity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11(20)17-13-7-9-14(10-8-13)18-16(22)19-15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJCVYJXYUCHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)carbamothioyl]benzamide typically involves the reaction of 4-acetamidophenyl isothiocyanate with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-acetamidophenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts various physiological processes, including pH regulation and ion transport .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • N-((4-Chlorophenyl)carbamothioyl)benzamide (T2) : Replacing the acetamido group with a para-chloro substituent (Cl) increases corrosion inhibition efficiency (73% in 1M H₂SO₄) compared to its meta-chloro analog (55%), highlighting the importance of substituent position .
  • N-([4-Chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) : The addition of a fluoro group on the benzamide ring enhances anticancer activity against PC3 and HepG2 cells, likely due to increased lipophilicity and electron-withdrawing effects .
Heterocyclic and Sulfonyl Modifications
  • 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide : The pyridinyl group introduces aromatic stacking interactions, which are critical for enzyme inhibition .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (FT-IR, NMR)
N-[(4-Acetamidophenyl)carbamothioyl]benzamide* Not Reported 329.40 ν(C=O) ~1670 cm⁻¹, ν(C=S) ~1250 cm⁻¹
N-(4-Acetamidophenyl)benzamide (1A) 211–213 270.30 ν(C=O) ~1680 cm⁻¹, δ(NH) ~3300 cm⁻¹
N-((4-Chlorophenyl)carbamothioyl)benzamide (T2) Not Reported 290.76 ν(C=S) ~1261 cm⁻¹, ν(C-N) ~1144 cm⁻¹
N-((4-Sulfamoylphenyl)carbamothioyl)benzamide Not Reported 335.37 ν(SO₂) ~1150 cm⁻¹, δ(NH) ~3200 cm⁻¹

*Spectral data inferred from structurally similar compounds.

Anticancer Activity
  • L1 and L2 (Fluoro/Methoxy Derivatives) : Cu(II) complexes of these ligands show IC₅₀ values of 12–18 µM against PC3 cells, attributed to thiourea-metal coordination enhancing DNA interaction .
  • N-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)carbamothioyl)benzamide (PZ) : Inhibits glycogen synthase kinase-3 (GSK-3), demonstrating the role of carbamothioyl groups in kinase binding .
Antiviral and Anti-Inflammatory Activity
  • HL1 (5-Chloropyridinyl Derivative) : Shows photodynamic anti-inflammatory activity via ROS generation under light exposure .
Corrosion Inhibition
  • T2 (para-Chloro Derivative) : Outperforms meta-substituted analogs due to enhanced adsorption on mild steel surfaces via para-substituent geometry .

Biological Activity

N-[(4-acetamidophenyl)carbamothioyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a benzamide backbone with an acetamido and a carbamothioyl group. Its molecular formula is C₁₄H₁₄N₂OS, and it has a molecular weight of approximately 270.34 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-73.41Induces apoptosis
This compoundHeLa5.25Inhibits cell cycle progression

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has demonstrated significant inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)1.99
Butyrylcholinesterase (BChE)2.10

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression and neurodegenerative diseases.
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to specific protein targets, including epidermal growth factor receptors (EGFR), which are crucial in cancer signaling pathways.

Case Studies and Research Findings

Various research efforts have focused on synthesizing and evaluating the biological activity of this compound derivatives:

  • A study synthesized multiple derivatives and tested their cytotoxicity against MCF-7 cells, revealing that some compounds exhibited lower IC50 values than standard chemotherapeutics like 5-fluorouracil .
  • Another investigation into the compound's mechanism revealed that it could effectively inhibit the growth of cancer cells by disrupting metabolic pathways essential for tumor survival .

Q & A

Basic: What synthetic methodologies are employed to prepare N-[(4-acetamidophenyl)carbamothioyl]benzamide?

The compound is synthesized via a nucleophilic addition-elimination reaction. Typically, 4-acetamidoaniline is reacted with benzoyl isothiocyanate in a polar aprotic solvent (e.g., ethanol or acetonitrile) under reflux. The reaction proceeds through the formation of a thiourea linkage, confirmed by the disappearance of the -NCS group in IR spectroscopy. Purification is achieved via recrystallization or column chromatography .

Basic: How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized in a suitable solvent (e.g., DMSO/EtOH), and data collection is performed using a diffractometer. Structure refinement is carried out using programs like SHELXL, which iteratively models atomic positions and thermal parameters. Hydrogen bonding and π-π interactions are analyzed using Mercury or OLEX2 .

Basic: What preliminary biological assays are used to evaluate its bioactivity?

  • Elastase Inhibition : Spectrophotometric assays measuring hydrolysis of N-succinyl-Ala-Ala-Pro-Val-p-nitroanilide.
  • Antioxidant Activity : DPPH radical scavenging or FRAP assays.
  • DNA Binding : UV-Vis titration or ethidium bromide displacement studies .

Advanced: How do DFT calculations complement experimental structural data?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry, providing bond lengths, angles, and dihedral angles. Comparisons with SC-XRD data reveal deviations (<0.05 Å for bonds), attributed to crystal packing effects. HOMO-LUMO gaps predict reactivity, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites .

Advanced: What insights does molecular docking provide into its antiviral potential?

Docking against SARS-CoV-2 main protease (PDB: 6LU7) using AutoDock Vina reveals binding affinities (e.g., −5.26 kcal/mol). Key interactions include hydrogen bonds with Lys137 and Cys128, and hydrophobic contacts with the active site. Binding poses are validated via RMSD clustering and compared to reference drugs (e.g., Tenofovir) .

Advanced: How are supramolecular interactions quantified in the crystal lattice?

Hirshfeld Surface Analysis partitions the crystal environment into molecular surfaces, with 2D fingerprint plots quantifying interaction contributions (e.g., H···O: 25%, H···H: 55%). Energy frameworks (CrystalExplorer) visualize stabilizing interactions, showing dispersion-dominated layers vs. hydrogen-bonded networks .

Advanced: How are crystallographic challenges (e.g., twinning) addressed?

For twinned crystals, the SHELXL TWIN command refines twin laws. Charge-flipping algorithms (Superflip) resolve phase problems in low-symmetry space groups. Disorder is modeled using PART instructions and restrained refinement .

Advanced: How does substituent variation (e.g., acetamido vs. acetylphenyl) affect bioactivity?

Structure-Activity Relationship (SAR) studies compare IC50 values:

  • The 4-acetamidophenyl group enhances DNA binding (log K = 4.2) due to hydrogen-bond donor capacity.
  • The 2-acetylphenyl analog shows stronger antiviral activity (ΔG = −5.8 kcal/mol) via hydrophobic pocket interactions .

Advanced: How are contradictions between experimental and computational data resolved?

Discrepancies in bond lengths (e.g., C-S: 1.68 Å experimental vs. 1.71 Å DFT) are attributed to solvent effects or basis set limitations. Solvent-inclusive PCM models or hybrid functionals (e.g., M06-2X) improve accuracy. Experimental validation via temperature-dependent XRD or NMR dynamics is recommended .

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